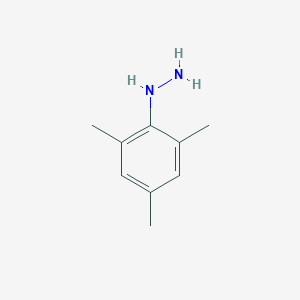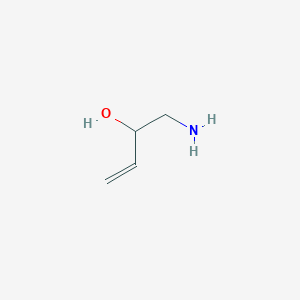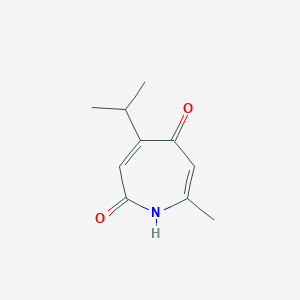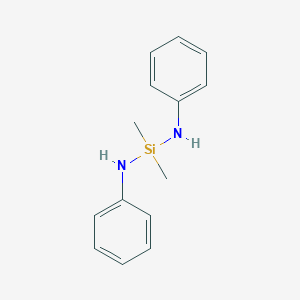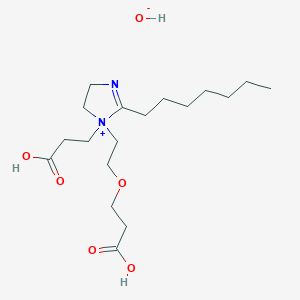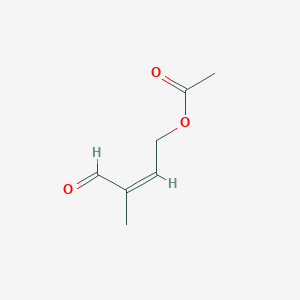
3-甲酰基丁烯酸乙酯
概述
描述
3-Formylcrotyl acetate is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Formylcrotyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylcrotyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
工程化大肠杆菌中合成气衍生的乙酸合成 (R)-3-羟基丁酸 (Fei 等,2021):本研究探讨了使用乙酸作为非食品碳源进行工业生产。它重点关注 R-3HB 的生物合成途径,R-3HB 是精细化学品和药物中重要的手性中间体,使用工程化的大肠杆菌。
C-2 甲酰基糖醛的区域和立体选择性脱苄基化和取代反应 (Rawal 等,2009):本研究讨论了 O-苄基保护的 C-2 甲酰基糖醛的区域选择性脱保护和乙酰化,该过程与受限 β-糖氨基酸的合成有关。
一些 3-酰基色酮缩醛的定向锂化 (Daia 等,1998):本研究着眼于 C-2 处 3-酰基色酮缩醛的锂化,生成色酮和环收缩二聚体,展示了类似化合物的化学行为。
作用机制
Mode of Action
It’s possible that it interacts with its targets in a way that induces biochemical changes, but the specifics of these interactions and the resulting changes are currently unknown .
Biochemical Pathways
Acetate, a related compound, is known to be involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation
Pharmacokinetics
The impact of these properties on the bioavailability of 3-Formylcrotyl acetate is also unknown
生化分析
Biochemical Properties
It is known that the compound can be used as a vitamin A intermediate
Molecular Mechanism
The molecular mechanism of 3-Formylcrotyl acetate is not well-understood. It is known that acetylation can occur with thiol groups (sulfur), hydroxyl groups (oxygen), and often amino groups (nitrogen). Acetylation reactions can target small molecules and metabolites, or they can occur on proteins
Metabolic Pathways
Acetyl-CoA is a key precursor for many biochemical reactions, and several native pathways compete with the production of compounds like 3-Formylcrotyl acetate
属性
| { "Design of the Synthesis Pathway": "The synthesis of 3-Formylcrotyl acetate can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Crotonaldehyde", "Acetic anhydride", "Sodium acetate", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Chloroacetic acid", "Ethanol" ], "Reaction": [ "Step 1: Crotonaldehyde is reacted with methanol and sulfuric acid to form 3-methoxycrotonaldehyde.", "Step 2: 3-methoxycrotonaldehyde is then reacted with chloroacetic acid in the presence of sodium hydroxide to form 3-methoxycrotonylglycine.", "Step 3: 3-methoxycrotonylglycine is then reacted with acetic anhydride and sodium acetate to form 3-methoxycrotonylglycine acetate.", "Step 4: 3-methoxycrotonylglycine acetate is then hydrolyzed with sodium hydroxide to form 3-Formylcrotyl acetate." ] } | |
CAS 编号 |
14918-80-0 |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
[(E)-3-methyl-4-oxobut-2-enyl] acetate |
InChI |
InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |
InChI 键 |
LPDDKAJRWGPGSI-ZZXKWVIFSA-N |
手性 SMILES |
C/C(=C\COC(=O)C)/C=O |
SMILES |
CC(=CCOC(=O)C)C=O |
规范 SMILES |
CC(=CCOC(=O)C)C=O |
| 14918-80-0 | |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
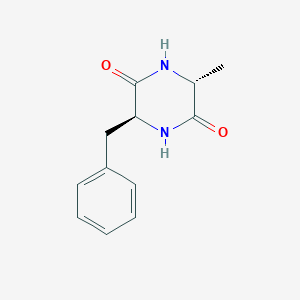


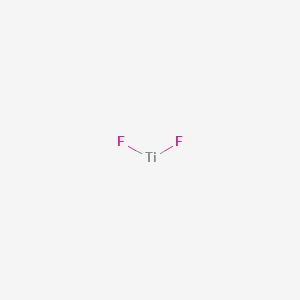

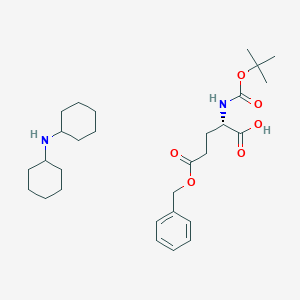
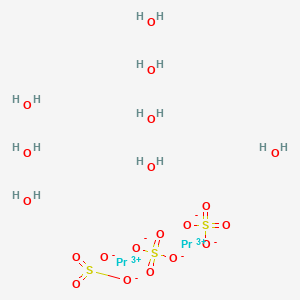

![2-(Chloromethyl)-6-methoxy-1h-benzo[d]imidazole](/img/structure/B77917.png)
